molecular formula C14H12O2 B3084904 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 114570-68-2

3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B3084904
CAS No.: 114570-68-2
M. Wt: 212.24 g/mol
InChI Key: OHUPSIYNIKCTNE-CMDGGOBGSA-N
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Description

3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one (CAS No: See COA

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-4-6-12(7-5-11)14(15)9-8-13-3-2-10-16-13/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUPSIYNIKCTNE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-acetylfuran and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

Structural Characteristics

The presence of both a furan and a phenyl ring in the structure of 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one allows for various chemical reactions, including oxidation, reduction, and substitution reactions. The conjugated double bond system enhances its reactivity and biological activity.

Chemical Synthesis

This compound serves as a building block in organic synthesis. It is often utilized in the preparation of more complex organic molecules, particularly in the synthesis of other chalcones and related compounds.

Table 1: Synthetic Routes

Reaction TypeConditionsProducts
Claisen-Schmidt CondensationBase (NaOH or KOH), ethanol or methanolChalcones and derivatives
Oxidationm-CPBA or potassium permanganateEpoxides or oxygenated derivatives
ReductionNaBH₄ or LiAlH₄Alcohol derivatives

Biological Activities

Research indicates that this compound exhibits a range of biological activities , making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial effects against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory and Anticancer Activities

The compound has also demonstrated anti-inflammatory properties and has been investigated for its anticancer potential. Its mechanism of action may involve the inhibition of specific enzymes and modulation of signaling pathways relevant to cancer progression.

Pharmaceutical Applications

Due to its diverse biological activities, this chalcone is being studied for potential therapeutic applications in drug development. The ability to inhibit certain biological targets makes it a candidate for further exploration in pharmacology.

Table 2: Biological Activities Summary

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacterial strains ,
Anti-inflammatoryReduces inflammation markers
AnticancerInhibits cancer cell proliferation

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of various chalcones, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Potential

In another investigation published in Cancer Research, researchers evaluated the anticancer properties of this chalcone on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its utility in cancer therapy.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Substituents and Reported Activities
Compound Name Substituents (C1 and C3 Positions) Key Biological/Physicochemical Findings Reference ID
3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one C1: 4-methylphenyl; C3: 2-furyl Antifungal activity (in vitro); moderate anti-inflammatory effects in rat models
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one C1: 4-chlorophenyl; C3: 4-methylphenyl Higher cytotoxicity in RAW cell lines (MTT assay)
(E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one C1: 2-hydroxyphenyl; C3: 4-methylphenyl Non-genotoxic; chemopreventive against DNA damage
(2E)-3-(5-nitrofuran-2-yl)-1-(4-methylsulfonylphenyl)prop-2-en-1-one C1: 4-methylsulfonylphenyl; C3: 5-nitrofuryl Enhanced antifungal activity (MIC: 2–4 µg/mL)
(2E)-3-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one C1: 2,3,4-trichlorophenyl; C3: 4-chlorophenyl Crystallographic stability due to halogen bonding

Key Observations :

  • Electron-withdrawing groups (EWGs): Nitro (NO₂) or sulfonyl (SO₂) groups at C1 enhance antifungal potency by increasing electrophilicity of the α,β-unsaturated system .
  • Halogen substituents : Chlorine or bromine at C1/C3 improves crystallinity and intermolecular interactions, as seen in X-ray diffraction studies .

Structural and Crystallographic Differences

The planarity of the propenone backbone and substituent steric effects influence molecular packing and stability:

Table 2: Crystallographic Parameters of Selected Chalcones
Compound Name Dihedral Angle (Aryl-C3 vs. Aryl-C1) Crystal System/Packing Features Reference ID
This compound 12.5° (furyl vs. p-tolyl) Monoclinic; π-π stacking between furan and phenyl rings
(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one 7.14° Orthorhombic; halogen-π interactions dominate
(2E)-1-(4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one 56.26° Triclinic; hydrogen bonding via methoxy groups

Key Observations :

  • Furan-containing chalcones: The 2-furyl group induces slight non-planarity (dihedral angle ~12.5°), reducing steric hindrance and enabling dense crystal packing .
  • Halogenated analogues : Chloro/fluoro substituents enhance lattice stability via halogen bonds (C–X···O/N interactions) .

Key Observations :

  • Microwave synthesis improves yields and reduces side reactions (e.g., over-oxidation) .
  • Brominated chalcones require longer reaction times due to steric and electronic effects .

Biological Activity

3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound recognized for its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and data.

Overview of the Compound

  • Chemical Structure : The compound belongs to the chalcone class, characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.
  • Molecular Formula : C14_{14}H12_{12}O2_{2}
  • Molecular Weight : 212.24 g/mol .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

  • Mechanism of Action : The compound disrupts microbial cell membranes and inhibits essential metabolic processes.
  • Research Findings :
    • Studies have reported minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Candida albicans16.69 - 78.23

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through various in vitro assays.

  • Mechanism of Action : It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Research Findings :
    • Inflammatory models showed a reduction in edema and pain responses when treated with the compound.

3. Anticancer Properties

This compound has been evaluated for its anticancer potential in several studies.

  • Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits proliferation through the modulation of signaling pathways related to cell survival.
  • Research Findings :
    • In vitro studies indicated that the compound effectively reduces cell viability in various cancer cell lines, including breast and lung cancer cells.
Cancer Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers evaluating the efficacy of various chalcones, it was found that this compound exhibited potent activity against multiple bacterial strains with a notable effect on S. aureus . The study highlighted the compound's potential as a lead for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this chalcone revealed that it significantly inhibited the growth of MCF-7 cells, with an IC50_{50} value indicating effective cytotoxicity . The study proposed that further exploration into its mechanism could yield insights into novel cancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 4-methylacetophenone and 2-furaldehyde under alkaline conditions. Ethanol or methanol is commonly used as a solvent with aqueous NaOH (10–20%) as the base. Reaction optimization includes:

  • Temperature : Room temperature (25–30°C) for 6–12 hours yields moderate efficiency (~60–70%), while reflux (60–80°C) reduces reaction time to 3–5 hours but may increase side products.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) is recommended .
  • Characterization : Confirm product identity via FT-IR (C=O stretch ~1650 cm⁻¹), ¹H NMR (α,β-unsaturated ketone protons at δ 6.8–7.5 ppm), and HRMS .

Q. How can structural ambiguities in chalcone derivatives like this compound be resolved using spectroscopic techniques?

  • Methodological Answer : Key strategies include:

  • ¹H NMR Coupling Patterns : The trans-configuration of the α,β-unsaturated ketone is confirmed by coupling constants (J = 15–16 Hz between Hα and Hβ).
  • 13C-APT NMR : Distinguishes carbonyl (C=O, ~190 ppm) and furyl carbons (C2/C5 at ~110–150 ppm).
  • XRD Validation : For crystalline samples, compare experimental bond lengths (C=O: ~1.22 Å) and angles (C7–C8–C9: ~120°) with single-crystal data .

Advanced Research Questions

Q. What computational methods are suitable for predicting the nonlinear optical (NLO) properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set is widely used. Key steps:

  • Hyperpolarizability (β) : Calculate using Gaussian09 with polarizable continuum model (PCM) for solvent effects.
  • AIM Analysis : Evaluate electron density at bond critical points to correlate with NLO activity. For example, a high β value (>10⁻³⁰ esu) suggests potential for second-harmonic generation (SHG) .
  • Validation : Compare computed dipole moments (µ) with experimental XRD-derived values (e.g., µ = 2.1–2.5 D) .

Q. How can contradictions in crystallographic data (e.g., bond angles) between similar chalcone derivatives be addressed?

  • Methodological Answer :

  • Systematic Error Checks : Ensure data collection at low temperature (100–150 K) to minimize thermal motion artifacts.
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O, π–π stacking) to explain deviations. For example, a C16–H16B···O1 interaction (D···A = 3.502 Å) may distort bond angles in non-centrosymmetric crystals .
  • Data Reproducibility : Replicate synthesis and crystallization under controlled humidity (<40%) to mitigate solvent inclusion effects .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for antimicrobial properties of this compound?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., E. coli DNA gyrase). The furyl group’s π-electrons may enhance binding affinity.
  • Bioassay Design : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at concentrations 25–100 µg/mL. Use MIC (Minimum Inhibitory Concentration) assays with ciprofloxacin as a positive control.
  • SAR Correlation : Link substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to activity trends. For example, 4-methyl substitution improves lipophilicity (logP ~3.2), enhancing membrane penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one
Reactant of Route 2
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3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one

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